(3aS,5S,6aS)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid
Description
This compound features a bicyclic hexahydro-2H-furo[3,2-b]pyrrole core, comprising fused furan and pyrrole rings, with a stereospecific (3aS,5S,6aS) configuration. The Fmoc (fluorenylmethoxycarbonyl) group at the 4-position acts as a protective group for amines, commonly used in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions . The carboxylic acid moiety at the 5-position enables conjugation with other molecules, making it a versatile building block in medicinal chemistry and drug discovery. Its rigid bicyclic structure may enhance metabolic stability and influence binding affinity in target proteins .
Properties
IUPAC Name |
(3aS,5S,6aS)-4-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5/c24-21(25)19-11-20-18(9-10-27-20)23(19)22(26)28-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-20H,9-12H2,(H,24,25)/t18-,19-,20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVJPYZNQMRIQS-UFYCRDLUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1N(C(C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]2[C@H]1N([C@@H](C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3aS,5S,6aS)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antitumor, and anti-inflammatory properties, supported by various studies and case analyses.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 455.46 g/mol. The structure features a fused furo-pyrrole system with a fluorenylmethoxycarbonyl group that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 455.46 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in organic solvents |
| Storage Conditions | Inert atmosphere, 2-8°C |
Antimicrobial Activity
Studies have indicated that compounds similar to (3aS,5S,6aS)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid exhibit significant antimicrobial properties. For instance, derivatives of furo[3,2-b]pyrrole have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Antitumor Activity
Research has highlighted the potential antitumor effects of furo[3,2-b]pyrrole derivatives. A study demonstrated that these compounds could inhibit the proliferation of cancer cell lines such as HL-60 and A-549 through apoptosis induction and cell cycle arrest mechanisms. The ability to form complexes with transition metals enhances their efficacy as antitumor agents by increasing their reactivity towards DNA .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are linked to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This activity suggests potential therapeutic applications in treating inflammatory diseases. Case studies have reported reductions in inflammation markers in animal models treated with related compounds .
Case Studies
- Antimicrobial Efficacy : A study published in the Central European Journal of Chemistry reported on the synthesis of carboxhydrazides derived from furo[3,2-b]pyrrole and their antimicrobial activity against resistant bacterial strains. The results showed a notable reduction in bacterial growth when treated with these compounds .
- Antitumor Activity : In a clinical setting, derivatives of furo[3,2-b]pyrrole were tested on human cancer cell lines. The findings indicated a significant decrease in cell viability and increased apoptosis rates compared to untreated controls .
- Inflammation Reduction : Animal studies demonstrated that administration of furo[3,2-b]pyrrole derivatives led to decreased levels of TNF-alpha and IL-6, suggesting a strong anti-inflammatory effect that could be beneficial in chronic inflammatory conditions .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that derivatives of the compound exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of specific signaling pathways that are crucial for cancer cell survival .
1.2 Drug Design and Development
The unique structure of (3aS,5S,6aS)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid makes it a valuable scaffold in drug design. Its ability to interact with various biological targets allows for the development of new therapeutic agents aimed at treating diseases such as diabetes and neurodegenerative disorders. Molecular docking studies have suggested favorable binding interactions with key proteins involved in these diseases .
Materials Science
2.1 Polymer Chemistry
The compound can be utilized as a monomer in the synthesis of novel polymers. Its incorporation into polymer matrices enhances mechanical properties and thermal stability. Studies have demonstrated that polymers derived from this compound exhibit improved resistance to environmental degradation, making them suitable for various industrial applications .
2.2 Nanotechnology
In the realm of nanotechnology, (3aS,5S,6aS)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid has been explored for its potential use in drug delivery systems. The compound's ability to form nanoparticles can facilitate targeted delivery of therapeutic agents to specific tissues, thereby enhancing the efficacy and reducing side effects of treatments .
Biological Research
3.1 Enzyme Inhibition Studies
Research has highlighted the compound's role as an enzyme inhibitor. It has been shown to effectively inhibit enzymes involved in metabolic pathways linked to various diseases. This property is particularly relevant in the context of developing treatments for conditions such as obesity and metabolic syndrome .
3.2 Antimicrobial Properties
Emerging studies suggest that (3aS,5S,6aS)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid exhibits antimicrobial activity against a range of pathogens. This characteristic could lead to its application in formulating new antimicrobial agents or coatings for medical devices .
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Induces apoptosis in cancer cells |
| Drug design | Potential therapeutic agent for diabetes | |
| Materials Science | Polymer synthesis | Enhanced mechanical properties |
| Nanotechnology | Effective drug delivery system | |
| Biological Research | Enzyme inhibition | Inhibits enzymes linked to metabolic disorders |
| Antimicrobial properties | Effective against various pathogens |
Comparison with Similar Compounds
Structural Analogues with Furopyrrole Cores
- (3aS,6aR)-Hexahydro-2H-pyrrolo[3,4-d]oxazol-2-one :
This compound replaces the furan ring with an oxazole, altering electronic properties and hydrogen-bonding capacity. The absence of a carboxylic acid group limits its utility in conjugation reactions compared to the target compound . - (3aS,5R,7aS)-7a-(4-Bromothiazol-2-yl)-5-methylhexahydro-1H-pyrano[3,4-c]isoxazole: Incorporates a pyran ring and bromothiazole substituent, enhancing hydrophobicity and halogen-mediated interactions. Unlike the target compound, it lacks an Fmoc group, reducing its applicability in SPPS .
Fmoc-Protected Amino Acid Derivatives
- 2-[(3S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl]acetic Acid (, Item 1): Features a pyrrolidine ring instead of a furopyrrole system. The linear structure may reduce steric hindrance, improving solubility in polar solvents.
- (2S,5S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-(3-bromophenyl)pyrrolidine-2-carboxylic Acid :
Substituted with a bromophenyl group, this compound offers enhanced π-π stacking capabilities but introduces steric bulk that may hinder membrane permeability. The pyrrolidine core lacks the fused oxygen atom present in the target compound’s furopyrrole system .
Bicyclic Systems with Alternative Protecting Groups
- (3aS,5S,6aS)-4-(tert-Butoxycarbonyl)hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic Acid :
Replaces Fmoc with a Boc (tert-butoxycarbonyl) group. Boc is acid-labile, requiring different deprotection conditions (e.g., trifluoroacetic acid) compared to Fmoc (base-sensitive, e.g., piperidine). This difference impacts synthetic workflows, as Boc is preferred for orthogonal protection strategies . - 2-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-c]pyrrole-3a-carboxylic Acid: Dual protection (Cbz and Boc) allows sequential deprotection, enabling complex peptide synthesis.
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
